4-methoxy-N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide
Description
The compound 4-methoxy-N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide is a structurally complex molecule featuring a fused cyclopenta[d]thiazol core linked to a tetrahydroisoquinoline-carbonyl group and a 4-methoxybenzamide substituent. For instance, the cyclopenta[d]thiazol scaffold is reminiscent of compounds synthesized via heterocyclic alkylation and cyclization reactions, as seen in the preparation of related thiazole derivatives .
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-30-18-8-6-16(7-9-18)22(28)26-24-25-21-19(10-11-20(21)31-24)23(29)27-13-12-15-4-2-3-5-17(15)14-27/h2-9,19H,10-14H2,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGNONBRDMLIRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)N4CCC5=CC=CC=C5C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methoxy-N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide is a complex organic molecule with significant potential in pharmacology due to its unique structural features. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 433.53 g/mol . The compound features a tetrahydroisoquinoline moiety, which is known for its presence in various natural products and therapeutic leads. Its structure includes multiple functional groups that enhance its biological interaction capabilities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific pathways.
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses has been documented.
- Antiviral Effects : Some derivatives of tetrahydroisoquinoline have shown promise against viral infections.
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition : The sulfonamide group enhances binding affinity to enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological properties of similar compounds:
- Antitumor Studies : A series of THIQ derivatives were synthesized and tested for their anticancer activity against several cancer cell lines. Results indicated that modifications in the tetrahydroisoquinoline structure could significantly enhance efficacy .
- Anti-inflammatory Effects : Research demonstrated that certain analogs exhibited reduced secretion of pro-inflammatory cytokines in vitro. This suggests a potential application in treating inflammatory diseases .
- Antiviral Activity : A comparative study of THIQ derivatives showed promising results against human coronaviruses, indicating that structural variations can lead to significant differences in antiviral potency .
Data Table: Biological Activities and Mechanisms
Comparison with Similar Compounds
Comparison with Structural Analogs
Cyclopenta[d]Thiazol Derivatives
The compound N-(4-chlorophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine (CAS: 312284-70-1) shares the cyclopenta[d]thiazol core with the target compound but differs in substituents. Its 4-chlorophenyl group contrasts with the 4-methoxybenzamide and tetrahydroisoquinoline-carbonyl groups in the target compound. This substitution impacts physicochemical properties:
- Molecular weight : 250.75 g/mol for the chlorophenyl derivative vs. ~483 g/mol (estimated) for the target compound.
- Polarity : The 4-methoxy and amide groups in the target compound enhance hydrophilicity compared to the chlorophenyl group .
Thiazole- and Triazole-Containing Compounds
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] () and thiazolylmethyl carbamates () highlight key structural and synthetic parallels:
- Synthetic routes : Both the target compound and ’s triazoles involve heterocyclic alkylation and nucleophilic additions. For example, S-alkylation of thiols with α-halogenated ketones is a shared step .
- Functional groups : The C=S (1243–1258 cm⁻¹) and NH (3150–3414 cm⁻¹) IR bands in ’s compounds suggest similar spectroscopic validation methods apply to the target compound’s thiazol and amide groups .
Substituent Effects on Bioactivity
The tetrahydroisoquinoline-carbonyl group in the target compound introduces a rigid, planar structure that may enhance binding to aromatic receptor pockets, unlike the simpler sulfonyl or fluorophenyl groups in ’s triazoles. This structural complexity could improve metabolic stability but may reduce solubility compared to smaller analogs .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound | C₂₆H₂₄N₄O₃S | ~483 | Cyclopenta[d]thiazol, benzamide, tetrahydroisoquinoline |
| N-(4-Chlorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine | C₁₂H₁₁ClN₂S | 250.75 | Cyclopenta[d]thiazol, chlorophenyl |
| 5-(4-(4-Br-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione [9] | C₂₀H₁₃BrF₂N₃O₂S₂ | 516.37 | Triazole-thione, sulfonyl, halogens |
Table 2: Spectroscopic Signatures (IR)
Research Findings and Implications
- Synthesis: The target compound likely employs multi-step reactions analogous to , including cyclization of thiazol precursors and coupling of the tetrahydroisoquinoline-carbonyl group via amide bond formation .
- Stability : The absence of tautomerism in the cyclopenta[d]thiazol core (unlike ’s triazole-thiones) may improve stability under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
